molecular formula C28H22OSSi B12539616 S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate CAS No. 653600-40-9

S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate

Cat. No.: B12539616
CAS No.: 653600-40-9
M. Wt: 434.6 g/mol
InChI Key: SORCSLLPSXXHAB-UHFFFAOYSA-N
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Description

S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate: is an organosilicon compound that features a triphenylsilyl group attached to an ethynylphenyl moiety, which is further connected to an ethanethioate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate typically involves the following steps:

    Formation of the Ethynylphenyl Intermediate: This step involves the coupling of a phenylacetylene derivative with a triphenylsilyl chloride in the presence of a base such as potassium carbonate.

    Thioesterification: The ethynylphenyl intermediate is then reacted with ethanethiol in the presence of a catalyst like triethylamine to form the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ethynyl group, converting it to an ethylene or ethane derivative.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethylene or ethane derivatives.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug design, particularly in targeting specific enzymes or receptors.

    Bioconjugation: It can be used to modify biomolecules, enhancing their stability and functionality.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its robust chemical structure.

    Electronics: It can be employed in the fabrication of electronic components, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).

Mechanism of Action

The mechanism by which S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate exerts its effects is largely dependent on its interaction with specific molecular targets. The triphenylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. Once inside the cell, the ethynylphenyl moiety can interact with various enzymes or receptors, modulating their activity. The ethanethioate group can further participate in redox reactions, influencing cellular signaling pathways.

Comparison with Similar Compounds

    Triphenylsilyl Acetylene: Similar in structure but lacks the ethanethioate group.

    Phenyl Ethynyl Sulfide: Contains the ethynyl and sulfur moieties but lacks the triphenylsilyl group.

    Triphenylsilyl Phenyl Sulfide: Contains the triphenylsilyl and sulfur moieties but lacks the ethynyl group.

Uniqueness: S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate is unique due to the combination of the triphenylsilyl, ethynyl, and ethanethioate groups in a single molecule. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications in chemistry, biology, and industry.

Properties

CAS No.

653600-40-9

Molecular Formula

C28H22OSSi

Molecular Weight

434.6 g/mol

IUPAC Name

S-[3-(2-triphenylsilylethynyl)phenyl] ethanethioate

InChI

InChI=1S/C28H22OSSi/c1-23(29)30-25-13-11-12-24(22-25)20-21-31(26-14-5-2-6-15-26,27-16-7-3-8-17-27)28-18-9-4-10-19-28/h2-19,22H,1H3

InChI Key

SORCSLLPSXXHAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=CC=CC(=C1)C#C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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